molecular formula C3H3BrO2 B080475 2-Bromoacrylic acid CAS No. 10443-65-9

2-Bromoacrylic acid

Cat. No. B080475
CAS RN: 10443-65-9
M. Wt: 150.96 g/mol
InChI Key: HMENQNSSJFLQOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromoacrylic acid and its derivatives often involves the transformation of simpler organic molecules through processes like bromination, cyclization, and functionalization. For instance, alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates can be synthesized from alkyl 2-(bromomethyl)acrylates, demonstrating the versatility of 2-bromoacrylic acid derivatives as synthons in organic synthesis (Mangelinckx et al., 2008). Another example is the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts, showcasing their utility as precursors in further chemical transformations (Zulykama & Perumal, 2009).

Molecular Structure Analysis

The molecular structure of 2-bromoacrylic acid includes a vinyl group adjacent to a bromine atom, providing sites for nucleophilic attack and facilitating further chemical modifications. This structural feature is crucial for its reactivity and application in synthesis processes, such as the palladium-catalyzed decarboxylative synthesis of diverse dibenzofulvenes, where α-bromoacrylic acids act as C1 insertion units (Zhang et al., 2021).

Chemical Reactions and Properties

2-Bromoacrylic acid undergoes a variety of chemical reactions, including halogenation, cycloaddition, and nucleophilic substitution, due to its reactive bromo and acrylic moieties. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the utility of aryl boronic acids in halodeboronation reactions, highlighting the synthetic versatility of bromo-functionalized compounds (Szumigala et al., 2004).

Scientific Research Applications

Synthesis of Diverse Dibenzofulvenes

2-Bromoacrylic acid is utilized as a C1 insertion unit in palladium-catalyzed [4 + 1] annulation of 2-iodobiphenyls, offering an efficient pathway for constructing a range of dibenzofulvenes. This method is notable for its broad substrate scope and ability to incorporate complex frameworks into the products through double C(aryl)-C(vinyl) bonds formation, facilitated by C(vinyl)-Br bond cleavage and decarboxylation (Zhang et al., 2021).

Green-Light-Induced Atom Transfer Radical Polymerization

Sodium 2-bromoacrylate, derived from 2-bromoacrylic acid, serves as a water-soluble inibramer in the green-light-induced atom transfer radical polymerization (ATRP). This process synthesizes hyperbranched polymethacrylates under biologically relevant conditions, enabling the creation of well-defined branched polymethacrylates with controlled molecular weights, tunable branching degrees, and low dispersity. This approach also facilitates the synthesis of bioconjugates with a well-controlled branched architecture (Kapil et al., 2023).

Bromoacrylation of Plant Oil Triglycerides

2-Bromoacrylic acid participates in the bromoacrylation of plant oil triglycerides, leading to the production of rigid, flame-retardant polymers. This process involves adding bromine and acrylate to fatty acids in triglycerides, followed by radical copolymerization with styrene to form thermoset polymers with unique properties, such as significant mechanical energy generation potential and temperature responsiveness (Eren & Küsefoǧlu, 2004).

Synthesis of Insect Pheromones and Alkenoates

The compound is involved in the synthesis of (E)-2-methylacrylates, which are essential in producing insect pheromones and 2-methylalk-2-enoates, offering a straightforward and stereoselective pathway for these critical compounds (Fernandes et al., 2004).

Microwave-Assisted Cyclization for Organic Synthesis

In organic synthesis, aryl 2-bromoacrylates are utilized for microwave-assisted cyclization in the presence of K2CO3, resulting in the formation of various complex compounds, such as 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This methodology underscores the versatility of 2-bromoacrylic acid in facilitating diverse chemical reactions (Dao et al., 2018).

pH-Responsive Cryogels for Mechanical Energy Generation

2-Bromoacrylic acid derivatives, like poly(a-crylic acid) cryogels, exhibit pH responsiveness in oscillatory bromate-sulfite-ferrocyanide reactions, demonstrating potential in generating significant amounts of mechanical energy due to their fast response rates and cyclic volume changes (Bilici et al., 2010).

Safety And Hazards

2-Bromoacrylic acid is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is advised to avoid breathing its mist or vapors, and to wash skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMENQNSSJFLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50146487
Record name 2-Bromoacrylic acid
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Molecular Weight

150.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromoacrylic acid

CAS RN

10443-65-9
Record name 2-Bromoacrylic acid
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Record name 2-Bromoacrylic acid
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